3,5-Dimethyl-1H-indole-2-carboxylic acid
CAS No.: 16381-45-6
Cat. No.: VC20997110
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16381-45-6 |
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Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 3,5-dimethyl-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) |
Standard InChI Key | GBZZEXCOEXFISD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(=C2C)C(=O)O |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2C)C(=O)O |
Introduction
Chemical Structure and Identification
3,5-Dimethyl-1H-indole-2-carboxylic acid (CAS: 16381-45-6) is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring system. This compound features a carboxylic acid functional group at the 2-position and methyl substituents at positions 3 and 5 of the indole ring . The chemical formula is C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol .
The structural representation is shown in Figure 1 (Note: This would include the chemical structure diagram). The compound features the characteristic indole nitrogen-hydrogen bond (NH) at position 1, which contributes to its reactivity and hydrogen bonding capabilities.
Molecular Identifiers
Table 1: Identification Parameters for 3,5-Dimethyl-1H-indole-2-carboxylic acid
Physical and Chemical Properties
3,5-Dimethyl-1H-indole-2-carboxylic acid exhibits specific physicochemical properties that influence its behavior in various chemical environments. The compound's properties make it suitable for use in organic synthesis and pharmaceutical applications.
Physical Properties
Table 2: Physical Properties of 3,5-Dimethyl-1H-indole-2-carboxylic acid
Chemical Properties
The presence of the indole moiety in 3,5-Dimethyl-1H-indole-2-carboxylic acid contributes to its moderate to high lipophilicity, which can affect its biological activity and interaction with cellular systems . The carboxylic acid functional group allows it to participate in various chemical reactions, including esterification, amide formation, and salt formation.
The compound can behave as both a hydrogen bond donor (through the indole NH and carboxylic acid OH) and a hydrogen bond acceptor (through the carboxylic acid carbonyl and indole nitrogen), making it versatile in molecular interactions. The methyl groups at positions 3 and 5 influence the electron density distribution across the indole ring, potentially affecting its reactivity patterns .
Synthesis Methods
Several methods have been reported for the synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic acid and related compounds. These methods provide valuable routes for preparing this compound for research and application purposes.
Hemetsberger-Knittel Indole Synthesis
One approach to synthesize indole-2-carboxylic acid derivatives is through the Hemetsberger-Knittel indole synthesis . This method involves:
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Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde
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Thermolysis of the resultant methyl-2-azidocinnamate
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Electrophilic cyclization to form the indole ring system
The reaction conditions, including temperature and stoichiometry of reactants, significantly influence the yield and purity of the product .
Functionalization of Preformed Indole Cores
Another approach involves the functionalization of preformed indole cores:
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Starting with a commercially available indole core
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Introduction of methyl groups at positions 3 and 5 through appropriate chemical transformations
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Carboxylation at the 2-position to yield the target compound
Friedel-Crafts Acylation Route
The synthesis can also proceed via a Friedel-Crafts acylation pathway:
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Acylation of an appropriately substituted indole at position 3 using an acyl chloride and aluminum chloride as a catalyst
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Reduction of the ketone group to form the 3-methyl substituent
This method has been used for synthesizing similar indole-2-carboxylic acid derivatives with various substituents .
Chemical Reactivity and Transformations
3,5-Dimethyl-1H-indole-2-carboxylic acid can undergo various chemical transformations, particularly involving the carboxylic acid functional group, making it a versatile building block in organic synthesis.
Esterification
The carboxylic acid group readily undergoes esterification reactions to form the corresponding esters. For example:
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The ethyl ester derivative (ethyl 3,5-dimethyl-1H-indole-2-carboxylate, CAS: 16423-76-0) can be prepared using ethanol and a strong acid catalyst like sulfuric acid .
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The methyl ester derivative can be synthesized similarly using methanol under acidic conditions .
The conversion of 3,5-Dimethyl-1H-indole-2-carboxylic acid to its methyl ester has been reported with a high yield of 98% when reacted with methanol in the presence of concentrated sulfuric acid .
Amide Formation
The carboxylic acid function can be activated to form amides with various amines:
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Using coupling reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF .
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Through the acid chloride intermediate, which can be generated using thionyl chloride or oxalyl chloride.
This transformation is particularly important in medicinal chemistry for the preparation of biologically active compounds .
N-Substitution Reactions
The NH group at position 1 of the indole ring can undergo substitution reactions:
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Alkylation using alkyl halides in the presence of a base like sodium hydride.
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N-Arylation through Ullmann-type coupling reactions using copper catalysts .
These modifications can significantly alter the physicochemical properties and biological activities of the resulting compounds.
Applications in Research and Development
3,5-Dimethyl-1H-indole-2-carboxylic acid and its derivatives have found applications in various research areas, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
Indole-2-carboxylic acid derivatives, including 3,5-dimethyl variants, have been investigated for various biological activities:
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As potential anti-parasitic agents targeting Trypanosoma cruzi, the causative agent of Chagas disease .
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As selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), a protein involved in cancer cell survival .
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As building blocks for compounds with potential applications in pharmaceuticals and agrochemicals .
The indole core's prevalence in many bioactive compounds makes derivatives like 3,5-Dimethyl-1H-indole-2-carboxylic acid valuable starting materials for drug discovery efforts.
As Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis:
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For the preparation of more complex indole derivatives.
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As a building block for heterocyclic compound libraries.
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In the synthesis of natural product analogs.
Current Market Availability
Table 3: Commercial Availability of 3,5-Dimethyl-1H-indole-2-carboxylic acid
Supplier | Product Name | Packaging | Price Range | Purity |
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TRC | 3,5-Dimethyl-1H-indole-2-carboxylic Acid | 100 mg | $60 | Not specified |
TRC | 3,5-Dimethyl-1H-indole-2-carboxylic Acid | 500 mg | $75 | Not specified |
Classification Parameter | Status | Details |
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Hazard Codes | Xi | Irritant |
GHS Signal Word | Warning | |
Hazard Statements | H315, H319, H335 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |
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